molecular formula C15H14O2S B8277733 2-Benzylthio-5-methylbenzoic acid CAS No. 24155-86-0

2-Benzylthio-5-methylbenzoic acid

Cat. No.: B8277733
CAS No.: 24155-86-0
M. Wt: 258.3 g/mol
InChI Key: ZUUSJUMOXCIBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylthio-5-methylbenzoic acid is a benzoic acid derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 2-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This compound combines the carboxylic acid functionality with sulfur-containing and alkyl substituents, which may confer unique physicochemical and biological properties.

Properties

CAS No.

24155-86-0

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-benzylsulfanyl-5-methylbenzoic acid

InChI

InChI=1S/C15H14O2S/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)

InChI Key

ZUUSJUMOXCIBBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares 2-Benzylthio-5-methylbenzoic acid with structurally related compounds from the evidence:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight* Applications
This compound Benzylthio (2), Methyl (5) Thioether, Carboxylic Acid ~286.4 g/mol Potential drug intermediates
5-Methoxy-2-methylbenzoic acid Methoxy (5), Methyl (2) Ether, Carboxylic Acid ~180.2 g/mol Pharmaceutical synthesis
2-Hydroxy-5-methylbenzoic acid Hydroxyl (2), Methyl (5) Phenolic -OH, Carboxylic Acid ~166.2 g/mol Laboratory reagents
5-Iodo-2-methylbenzoic acid Iodo (5), Methyl (2) Halogen, Carboxylic Acid ~276.1 g/mol Radiopharmaceutical precursors
2-Methylamino-5-nitrobenzoic acid Methylamino (2), Nitro (5) Amine, Nitro, Carboxylic Acid ~210.2 g/mol Benzodiazepine precursor
Methyl 5-methoxy-2-methylbenzoate Methoxy (5), Methyl (2), Methyl Ester Ether, Ester ~194.2 g/mol Intermediate in organic synthesis

*Calculated based on substituents; exact values may vary.

Physicochemical Properties

  • Lipophilicity : The benzylthio group in this compound increases logP (estimated ~3.5) compared to methoxy (logP ~2.1) or hydroxyl (logP ~1.8) analogs, enhancing membrane permeability .
  • Solubility : Thioethers exhibit lower aqueous solubility than hydroxyl or methoxy groups due to reduced polarity.

Key Research Findings

  • Synthetic Efficiency : Methoxylation and esterification processes () achieve >80% yields under optimized conditions , whereas thioether introductions often require stringent anhydrous conditions.
  • Biological Activity: Nitro and amino groups () correlate with anticancer and antiviral activity, suggesting that this compound’s thioether group could enhance target binding via hydrophobic interactions .

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